molecular formula C9H14ClNO B2701636 2-(5-Methylpyridin-2-yl)propan-2-ol hydrochloride CAS No. 2155852-20-1

2-(5-Methylpyridin-2-yl)propan-2-ol hydrochloride

Cat. No.: B2701636
CAS No.: 2155852-20-1
M. Wt: 187.67
InChI Key: VDVWWIRQLGTFFP-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-2-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyridin-2-yl)propan-2-ol hydrochloride typically involves the reaction of 5-methyl-2-pyridylmethanol with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyridin-2-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methylpyridin-2-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylpyridin-2-yl)ethanol
  • 2-(5-Methylpyridin-2-yl)propan-1-ol
  • 2-(5-Methylpyridin-2-yl)butan-2-ol

Uniqueness

2-(5-Methylpyridin-2-yl)propan-2-ol hydrochloride is unique due to its specific structural features, such as the presence of a methyl group on the pyridine ring and the tertiary alcohol functionality. These characteristics confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(5-methylpyridin-2-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-4-5-8(10-6-7)9(2,3)11;/h4-6,11H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVWWIRQLGTFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(C)(C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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